molecular formula C25H37Li3N7O17P3S1 B1139593 Coenzyme A, S-(2E)-2-butenoate, tetralithium salt (9CI) CAS No. 102680-35-3

Coenzyme A, S-(2E)-2-butenoate, tetralithium salt (9CI)

Cat. No. B1139593
CAS RN: 102680-35-3
M. Wt: 853.41
InChI Key:
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Description

“Coenzyme A, S-(2E)-2-butenoate, tetralithium salt (9CI)” is also known as “Malonyl coenzyme A tetralithium salt”. It has a molecular formula of C24H34Li4N7O19P3S and a molecular weight of 877.4 g/mol . This compound is a derivative of Coenzyme A and is used in various biochemical processes .


Synthesis Analysis

The synthesis of Coenzyme A involves a classical pathway that includes five enzymatic steps. These steps are highly conserved from prokaryotes to eukaryotes and utilize pantothenate (vitamin B5), adenosine triphosphate (ATP), and cysteine . The pathway is initiated by pantothenate kinase (PANK), which converts pantothenate into 4′-phosphopantothenate. The last two steps in the CoA biosynthetic pathway are catalyzed by CoA synthase (CoASy), which possesses two enzymatic activities: 4′-PP adenyltransferase (PPAT) and dephospho-CoA kinase (DPCK) .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of a highly reactive thiol group and a nucleotide moiety . Unfortunately, the 3D structure generation is disallowed due to the presence of too many atoms, MMFF94s unsupported element, too flexible, mixture or salt .


Chemical Reactions Analysis

Coenzyme A activates carbonyl-containing molecules and produces various thioester derivatives (e.g., acetyl CoA, malonyl CoA, and 3-hydroxy-3-methylglutaryl CoA), which have well-established roles in cellular metabolism, production of neurotransmitters, and the regulation of gene expression .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 877.31 and a molecular formula of C24H34Li4N7O19P3S . It is a solid compound that is soluble in water .

Scientific Research Applications

Role in Cell Energy Metabolism

Coenzyme A (CoA) and acetyl-coenzyme A (acetyl-CoA) play essential roles in cell energy metabolism . They are involved in a number of important biochemical reactions in the cell . Dysregulation of the biosynthesis and functioning of both compounds may contribute to various pathological conditions .

Involvement in Epigenetics and Signaling

CoA and acetyl-CoA are involved in epigenetics and signaling . They play essential roles in the metabolism of carbohydrates, lipids, amino acids, and ketone bodies .

Use in HPLC with UV Detection

CoA and acetyl-CoA can be determined in biological samples using HPLC with UV detection . This method is simple, sensitive, and can be used for simultaneous determination of CoA and acetyl-CoA in a variety of biological samples .

Role in Biosynthesis

Intracellular CoA is obtained exclusively by de novo biosynthesis via a universal, conserved five-step pathway in the cell cytosol . This process begins with the uptake of its vitamin precursor, pantothenate (Pan; also known as vitamin B5), by transporters .

Role in Fatty Acid Metabolism

CoA has a central role in energy and fatty acid metabolism . The ratio of acetyl CoA to CoA controls protein acetylation to influence key cellular processes, such as cell growth, regulated cell death, and autophagy .

Applications in Research

Coenzyme A facilitates the removal of lipid peroxides by increasing the mobilization of fatty acids, and promotes the repair of plasma membranes by activating phospholipid synthesis . It is involved in the mechanisms of a wide variety of enzymes .

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use .

Future Directions

This compound is a useful preparation of Malonyl-CoA for studying the coenzyme in vitro . It is found in glucose-stimulated insulin secretion from clonal pancreatic cells and supplies two carbon units to fatty acids, which commits the molecules to fatty acid chain synthesis .

properties

InChI

InChI=1S/C25H40N7O17P3S.Li/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;/h4-5,12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);/b5-4+;/t14-,18-,19-,20+,24-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVNZHYHSLNWDW-CVPWVEIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li].CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li].C/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40LiN7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

842.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coenzyme A, S-(2E)-2-butenoate, tetralithium salt (9CI)

CAS RN

102680-35-3
Record name Coenzyme A, S-(2E)-2-butenoate, tetralithium salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102680-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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